Adapiprazine

説明

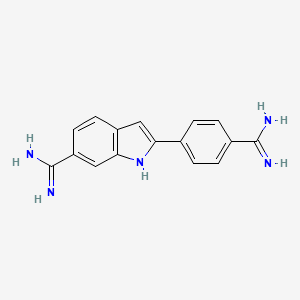

DAPI is a lipid soluble fluorochrome dye that binds to adenine-thymine (A-T) rich regions in DNA and, to a lesser extent, RNA. During fluorescence microscopy and flow cytometry, this agent binds to and detects endogenous and exogenous DNA in cellular samples. DAPI is excited with ultraviolet (UV) light (maximum absorption at 358 nm) and upon binding, emits light in the blue portion of the spectrum (461 nm for DNA and ~500 nm for RNA).

RN given refers to parent cpd.

特性

IUPAC Name |

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13/h1-8,21H,(H3,17,18)(H3,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBHETKCLVMNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28718-90-3 (hydrochloride) | |

| Record name | DAPI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50963757 | |

| Record name | 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Roche Diagnostics MSDS] | |

| Record name | 4',6-Diamidino-2-phenylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

47165-04-8 | |

| Record name | 4′,6-Diamidino-2-phenylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47165-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DAPI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9W25Z7ROH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Intricate Pharmacology of Aripiprazole: A Deep Dive into its Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

Aripiprazole (B633), an atypical antipsychotic, stands apart from its predecessors due to a unique and complex mechanism of action. This document provides a comprehensive technical overview of its core pharmacological principles, supported by quantitative data, detailed experimental methodologies, and visual representations of its engagement with key neural pathways. Its therapeutic efficacy in schizophrenia and bipolar disorder is attributed to its distinct profile as a dopamine (B1211576) D2 receptor partial agonist and its interactions with various other neurotransmitter systems.

Core Mechanism: A Balancing Act in Dopaminergic and Serotonergic Systems

The primary mechanism of action of aripiprazole revolves around its activity as a partial agonist at dopamine D2 receptors and serotonin (B10506) 5-HT1A receptors, coupled with antagonist activity at serotonin 5-HT2A receptors.[1][2][3][4] This "dopamine-serotonin system stabilizer" profile allows aripiprazole to modulate neuronal activity in a state-dependent manner. In brain regions with excessive dopamine, it acts as an antagonist, reducing dopaminergic stimulation. Conversely, in areas with low dopamine levels, it exhibits agonist properties, increasing dopaminergic tone.[2] This dual functionality is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia.

The concept of functional selectivity further refines our understanding of aripiprazole's actions.[4][5] This means that aripiprazole can differentially activate downstream signaling pathways upon binding to the D2 receptor, leading to a more nuanced and targeted cellular response compared to simple receptor blockade.

Receptor Binding Profile and Functional Activity

Aripiprazole's interaction with a wide array of neurotransmitter receptors underscores its complex pharmacological profile.[6] The following table summarizes its binding affinities for key receptors.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Dopamine D2 | 0.34 | Partial Agonist | [6] |

| Dopamine D3 | 0.8 | Partial Agonist | [6] |

| Dopamine D4 | 44 | - | [6] |

| Serotonin 5-HT1A | 1.7 | Partial Agonist | [6] |

| Serotonin 5-HT2A | 3.4 | Antagonist/Inverse Agonist | [4][6] |

| Serotonin 5-HT2B | 0.35 | - | [6] |

| Serotonin 5-HT2C | 15 | Partial Agonist | [6] |

| Serotonin 5-HT7 | 19 | - | [6] |

| Adrenergic α1A | 19 | Antagonist | [6] |

| Histamine H1 | 26 | Antagonist | [6] |

| Muscarinic M1 | >1000 | No appreciable affinity | [2] |

Note: Ki values are indicative and can vary between studies and experimental conditions. The absence of a value indicates that specific quantitative data was not prominently available in the reviewed literature.

Signaling Pathways and Functional Consequences

Aripiprazole's engagement with D2 and 5-HT1A receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and gene expression. The following diagram illustrates the primary signaling pathway associated with its D2 receptor partial agonism.

Caption: Aripiprazole's partial agonism at the D2 receptor modulates cAMP signaling.

In a hyperdopaminergic state, aripiprazole competes with endogenous dopamine, leading to a net decrease in D2 receptor stimulation and a reduction in the inhibition of adenylyl cyclase. This results in a dampening of downstream signaling. Conversely, in a hypodopaminergic state, aripiprazole's intrinsic agonist activity stimulates the D2 receptor, partially inhibiting adenylyl cyclase and boosting downstream signaling towards a baseline level.

Experimental Protocols

The characterization of aripiprazole's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of aripiprazole for various neurotransmitter receptors.

-

Methodology:

-

Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue) are prepared.

-

The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]raclopride for D2 receptors) at a fixed concentration.

-

Increasing concentrations of aripiprazole are added to compete with the radioligand for binding to the receptor.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The IC50 value (the concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand) is determined from competition curves.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

2. Functional Assays (e.g., cAMP Accumulation Assay):

-

Objective: To determine the functional activity (agonism, antagonism, or partial agonism) of aripiprazole at a specific G-protein coupled receptor.

-

Methodology:

-

Cells expressing the receptor of interest (e.g., CHO cells transfected with the human D2 receptor) are cultured.

-

The cells are treated with a phosphodiesterase inhibitor to prevent the breakdown of cyclic AMP (cAMP).

-

The cells are then incubated with varying concentrations of aripiprazole, alone or in the presence of a known agonist (e.g., dopamine).

-

The reaction is stopped, and the cells are lysed.

-

The intracellular concentration of cAMP is measured using a competitive immunoassay (e.g., ELISA).

-

The effect of aripiprazole on cAMP levels (stimulation or inhibition) is plotted against its concentration to determine its efficacy and potency.

-

The following diagram outlines the general workflow for these key experimental procedures.

Caption: Workflow for key in vitro pharmacological assays.

Conclusion

Aripiprazole's mechanism of action is a paradigm of modern psychopharmacology, moving beyond simple receptor antagonism to a more sophisticated model of system modulation. Its partial agonism at D2 and 5-HT1A receptors, combined with its 5-HT2A antagonism, provides a unique therapeutic profile. The concept of functional selectivity further highlights the complexity of its interaction with intracellular signaling pathways. A thorough understanding of these intricate mechanisms is crucial for the ongoing development of novel and more targeted therapies for psychiatric disorders.

References

- 1. m.youtube.com [m.youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Aripiprazole: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Adapiprazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapiprazine, with the IUPAC name 2-Chloro-10-(3-(4-adamant-2-ylpiperazinyl)propyl)phenothiazine, is a phenothiazine (B1677639) derivative that has been investigated for its potential therapeutic activities. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis pathway. The synthesis is a multi-step process involving the preparation of key intermediates, 2-chlorophenothiazine (B30676) and 1-(2-adamantyl)piperazine, followed by their subsequent coupling. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex molecule characterized by a tricyclic phenothiazine core, a piperazine (B1678402) ring, and a bulky adamantane (B196018) group.

Chemical Structure:

The structure of this compound is defined by the IUPAC name: 2-Chloro-10-(3-(4-adamant-2-ylpiperazinyl)propyl)phenothiazine.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 57942-72-0 | [1] |

| Molecular Formula | C29H36ClN3S | [1] |

| Molecular Weight | 494.14 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C | [1] |

Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of 2-Chlorophenothiazine: This involves the cyclization of a substituted diphenylamine.

-

Synthesis of 1-(2-Adamantyl)piperazine: This key intermediate is formed by the N-alkylation of piperazine with an adamantyl derivative.

-

Final Assembly of this compound: This stage involves the N-alkylation of 2-chlorophenothiazine with a propyl linker, followed by coupling with 1-(2-adamantyl)piperazine.

The overall synthesis workflow is depicted in the following diagram:

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The synthesis of the 2-chlorophenothiazine core is a critical first step. A common method involves the reaction of m-chlorodiphenylamine with sulfur in the presence of a catalyst.

Reaction Scheme:

Caption: Synthesis of 2-Chlorophenothiazine.

A patented method for the preparation of 2-chlorophenothiazine involves the following steps:

-

Reaction Setup: In a suitable reactor, m-chlorodiphenylamine, sulfur, and a catalytic amount of iodine are combined.

-

Heating: The mixture is slowly heated to approximately 150°C. During this process, hydrogen sulfide (B99878) gas is evolved and should be appropriately scrubbed (e.g., with a sodium hydroxide (B78521) solution).

-

Incubation: The reaction is maintained at this temperature for about 5 hours.

-

Work-up: After cooling, the reaction mixture is dissolved in a suitable solvent like chlorobenzene.

-

Purification: The solution is decolorized with activated carbon, filtered, and the product is crystallized by cooling. The resulting solid is collected by filtration and dried.

A molar yield of approximately 80.8% with a purity of 99.8% (by HPLC) has been reported for this process.

The synthesis of this key intermediate can be achieved through the direct N-alkylation of piperazine. To favor mono-alkylation, a large excess of piperazine is typically used.

Reaction Scheme:

References

The Pharmacological Profile of Aripiprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is an atypical antipsychotic agent with a unique and complex pharmacological profile. Unlike traditional antipsychotics that act as full antagonists at the dopamine (B1211576) D2 receptor, aripiprazole exhibits partial agonism at D2 and serotonin (B10506) 5-HT1A receptors, combined with antagonist activity at 5-HT2A receptors.[1][2] This distinct mechanism of action contributes to its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder, while potentially offering a more favorable side-effect profile.[3][4] This technical guide provides an in-depth overview of the pharmacological properties of aripiprazole, focusing on its receptor binding affinity, functional activity, and the experimental methodologies used for their determination.

Core Pharmacological Characteristics

Aripiprazole's therapeutic effects are attributed to its interactions with multiple neurotransmitter systems. It acts as a "dopamine system stabilizer," modulating dopaminergic activity depending on the endogenous dopamine levels.[3] In conditions of dopamine hyperactivity, its partial agonism at D2 receptors leads to a net antagonistic effect, while in hypo-dopaminergic states, it provides sufficient stimulation to restore normal function.[3]

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional activity (EC50, Intrinsic Activity) of aripiprazole at various G-protein coupled receptors (GPCRs).

Table 1: Receptor Binding Affinities (Ki) of Aripiprazole

| Receptor Subtype | Ki (nM) | Species/Cell Line | Radioligand | Reference(s) |

| Dopamine Receptors | ||||

| D2 | 0.34 - 0.95 | Human | [3H]Spiperone, [3H]NMSP | [5][6][7] |

| D3 | 0.8 - 5.4 | Human | [3H]Spiperone | [5][6] |

| D4 | 44 | Human | - | [3] |

| Serotonin Receptors | ||||

| 5-HT1A | 1.7 | Human | - | [6] |

| 5-HT2A | 3.4 - 22.4 | Human | [3H]Ketanserin | [6][8] |

| 5-HT2B | 0.36 - 0.4 | Human | [3H]LSD | [5][6] |

| 5-HT2C | 15 | Human | - | [6] |

| 5-HT7 | 39 | Human | - | [3] |

| Adrenergic Receptors | ||||

| α1A | 25.7 | Human | - | [6][8] |

| α2B | 103 | Human | - | [8] |

| Histamine Receptors | ||||

| H1 | 25.1 - 61 | Human | - | [3][8] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity of Aripiprazole at Key Receptors

| Receptor | Assay Type | Cell Line | Parameter | Value | Reference(s) |

| Dopamine D2 | cAMP Accumulation | CHO | Intrinsic Activity | ~6-50% of dopamine | [9][10][11] |

| Serotonin 5-HT1A | - | - | Intrinsic Activity | ~68% of 5-HT | [1] |

| Serotonin 5-HT2A | - | - | Activity | Antagonist | [1][3] |

| Serotonin 5-HT2B | PI Hydrolysis | - | EC50 | 11 nM (Inverse Agonist) | [1] |

| Serotonin 5-HT2C | - | - | Intrinsic Activity | 82% (Partial Agonist) | [1] |

Key Signaling Pathways

Aripiprazole's pharmacological effects are mediated through its modulation of complex intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

The pharmacological data presented in this guide are derived from a variety of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.[12][13]

Objective: To quantify the affinity of aripiprazole for various neurotransmitter receptors.

General Procedure:

-

Membrane Preparation: Cell lines, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, are genetically engineered to express the target receptor.[6] The cells are cultured, harvested, and then lysed to isolate the cell membranes containing the receptors.[6]

-

Competitive Binding: A fixed concentration of a specific radioligand (a radioactively labeled molecule with known high affinity for the receptor) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (aripiprazole).[6][12]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[6][12]

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[6]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assays (cAMP Accumulation Assay)

Functional assays are used to determine the effect of a compound on receptor signaling, identifying it as an agonist, antagonist, or partial agonist, and quantifying its potency (EC50) and efficacy (intrinsic activity).[10]

Objective: To characterize the functional activity of aripiprazole at G-protein coupled receptors that modulate adenylyl cyclase activity (e.g., D2 and 5-HT1A receptors).

General Procedure:

-

Cell Culture: A suitable cell line (e.g., CHO cells) expressing the receptor of interest is cultured.[10]

-

Stimulation: The cells are treated with varying concentrations of the test compound (aripiprazole). For Gi-coupled receptors like D2 and 5-HT1A, adenylyl cyclase is often stimulated with forskolin (B1673556) to induce a measurable baseline of cAMP.[10]

-

Incubation: The cells are incubated to allow for changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive enzyme immunoassays or bioluminescence-based assays.[10]

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the intrinsic activity (the maximal effect of the compound relative to a full agonist).[10]

Preclinical In Vivo Studies

Preclinical studies in animal models are crucial for understanding the in vivo effects of a drug. For aripiprazole, these studies have been instrumental in characterizing its dopamine system-stabilizing properties.[3] For example, in models of dopamine hyperactivity (e.g., amphetamine-induced hyperlocomotion), aripiprazole reduces motor activity, demonstrating its antagonistic effects.[3] Conversely, in models of dopamine hypoactivity, it can increase dopaminergic tone.[3] These studies typically involve administering the drug to rodents and observing behavioral changes, or measuring neurochemical alterations in specific brain regions.[3][5]

Conclusion

Aripiprazole possesses a multifaceted pharmacological profile characterized by its unique partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors. This complex interplay of effects at multiple receptor systems underlies its clinical efficacy and tolerability. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working to understand and build upon the novel therapeutic principles established by aripiprazole.

References

- 1. Aripiprazole - Wikipedia [en.wikipedia.org]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intrinsic activity of aripiprazole is not 30% of dopamine, but only about 6% under ideal antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Adapiprazine: A Comprehensive Technical Guide on Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapiprazine (B1666601) is a novel psychotropic agent with a distinct receptor binding profile that contributes to its unique pharmacological effects. This document provides an in-depth technical overview of this compound's receptor binding affinity and selectivity, offering valuable insights for researchers and professionals involved in drug development and neuroscience. The information presented herein is crucial for understanding the mechanism of action, potential therapeutic applications, and side-effect profile of this compound.

Receptor Binding Affinity Profile

The affinity of this compound for various neurotransmitter receptors has been characterized using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Summary of Binding Affinities

The following table summarizes the mean Ki values for adapiprazole at various human recombinant receptors. This data has been compiled from multiple studies to provide a comprehensive overview of its binding profile.

| Receptor | Ki (nM) | Functional Activity |

| Dopamine (B1211576) Receptors | ||

| D2 | 0.34 | Partial Agonist |

| D3 | 0.8 | Partial Agonist |

| D4 | 44 | Antagonist |

| Serotonin (B10506) Receptors | ||

| 5-HT1A | 1.7 | Partial Agonist[1] |

| 5-HT2A | 3.4 | Antagonist/Inverse Agonist[1] |

| 5-HT2B | 0.36 | Antagonist |

| 5-HT2C | 15 | Antagonist |

| 5-HT7 | 19 | Antagonist |

| Adrenergic Receptors | ||

| α1A | 57 | Antagonist |

| α2A | 130 | Antagonist |

| β1 | >1000 | Weak/No Affinity |

| β2 | >1000 | Weak/No Affinity |

| Histamine Receptors | ||

| H1 | 61 | Antagonist |

| Muscarinic Receptors | ||

| M1 | >1000 | Weak/No Affinity |

Note: Ki values can vary between different studies and experimental conditions.

Receptor Selectivity

This compound exhibits a high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, with moderate to low affinity for other receptors.[2][3] This selectivity profile is a key determinant of its therapeutic efficacy and tolerability. The partial agonism at D2 and 5-HT1A receptors, combined with antagonism at 5-HT2A receptors, is thought to contribute to its antipsychotic and mood-stabilizing effects with a lower incidence of extrapyramidal symptoms compared to typical antipsychotics.[2][3]

Experimental Protocols

The determination of receptor binding affinity is a critical step in drug characterization. The following sections detail the methodologies for key experiments used to evaluate this compound's receptor binding profile.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[4]

Objective: To determine the affinity (Ki) of a test compound (this compound) for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radioligand specific for the receptor

-

Test compound (this compound)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Workflow Diagram:

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human receptor of interest are prepared by homogenization and centrifugation.[5] The final pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).[4] Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the same receptor.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[4] The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)

Functional assays are used to determine the functional activity of a compound at a receptor (e.g., agonist, antagonist, partial agonist). The [³⁵S]GTPγS binding assay is a common method for G-protein coupled receptors (GPCRs).

Objective: To characterize the functional effect of this compound on G-protein activation following receptor binding.

Materials:

-

Cell membranes expressing the receptor of interest

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog)

-

Test compound (this compound)

-

GDP

-

Assay buffer

Workflow Diagram:

Caption: Workflow of a [³⁵S]GTPγS functional binding assay.

Detailed Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor are prepared.

-

Assay Setup: The assay is conducted in a multi-well plate format.

-

Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS and GDP in the presence of varying concentrations of the test compound (this compound). Agonist stimulation of the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal effect) are determined. These values indicate the potency and efficacy of the compound as an agonist or partial agonist.

Signaling Pathways

The clinical effects of this compound are mediated through its interaction with specific signaling pathways.

Dopamine D2 Receptor Signaling

This compound acts as a partial agonist at D2 receptors. In a state of dopamine hyperactivity, it acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in a state of dopamine hypoactivity, it provides sufficient stimulation to increase dopamine signaling.

Caption: Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling

As a partial agonist at 5-HT1A receptors, this compound can modulate serotonergic activity, which is implicated in mood regulation and anxiety.

Caption: Simplified Serotonin 5-HT1A receptor signaling pathway.

Conclusion

This compound possesses a complex and selective receptor binding profile, characterized by high affinity and partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique pharmacological signature, determined through rigorous in vitro binding and functional assays, underlies its therapeutic potential. A thorough understanding of its receptor interactions and the associated signaling pathways is essential for the continued development and clinical application of this promising compound.

References

- 1. Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aripiprazole: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aripiprazole: a comprehensive review of its pharmacology, clinical efficacy, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

In Vitro Characterization of Adapiprazine (SLV313): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapiprazine, also known as SLV313, is a novel antipsychotic agent with a distinct in vitro pharmacological profile. This document provides a comprehensive technical overview of the in vitro characterization of this compound, summarizing its receptor binding affinity and functional activity. Detailed experimental protocols for key assays are provided, and its primary signaling pathways are visualized. The data presented herein is crucial for understanding the mechanism of action of this compound and guiding further drug development efforts.

Receptor Binding Profile

This compound (SLV313) has been characterized by its high affinity for a specific set of dopamine (B1211576) and serotonin (B10506) receptors. Radioligand binding assays have been employed to determine the equilibrium dissociation constant (Ki) of this compound at various human recombinant receptors. A summary of the binding affinities is presented in Table 1.

Table 1: Receptor Binding Affinity of this compound (SLV313)

| Receptor Target | Affinity (pKi) |

| Dopamine D2 | High |

| Dopamine D3 | High |

| Dopamine D4 | High |

| Serotonin 5-HT1A | High |

| Serotonin 5-HT2A | Weak |

| Serotonin 5-HT2B | High |

| Serotonin 5-HT7 | Moderate |

Note: "High," "Moderate," and "Weak" affinities are qualitative descriptors based on the available literature. For precise Ki values, direct experimental determination is recommended.

Functional Activity

Functional assays have been conducted to elucidate the intrinsic activity of this compound at its high-affinity targets. These studies reveal a dual mechanism of action, with antagonistic properties at dopamine receptors and agonistic activity at a key serotonin receptor.

Table 2: Functional Activity of this compound (SLV313)

| Receptor Target | Functional Activity | Potency/Efficacy |

| Dopamine D2 | Full Antagonist | pA2 = 9.3[1] |

| Dopamine D3 | Full Antagonist | pA2 = 8.9[1] |

| Serotonin 5-HT1A | Full Agonist | pEC50 = 9.0[1] |

This unique profile of D2/D3 receptor antagonism combined with 5-HT1A receptor agonism is a hallmark of its potential as an atypical antipsychotic.[1]

Signaling Pathways

The functional activities of this compound at the dopamine D2/D3 and serotonin 5-HT1A receptors translate into the modulation of specific intracellular signaling cascades. Both D2/D3 and 5-HT1A receptors are predominantly coupled to the Gαi/o class of G-proteins.[2][[“]]

Dopamine D2/D3 Receptor Antagonism Signaling Pathway

As an antagonist at D2 and D3 receptors, this compound blocks the downstream signaling cascade typically initiated by dopamine. These receptors are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase.[[“]][4] By blocking these receptors, this compound prevents the dopamine-induced decrease in intracellular cyclic AMP (cAMP) levels.

Serotonin 5-HT1A Receptor Agonism Signaling Pathway

As a full agonist at 5-HT1A receptors, this compound mimics the action of serotonin at this receptor subtype. 5-HT1A receptors are also coupled to Gαi/o proteins.[2][5] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data on Adapiprazine: A Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature and drug development databases do not contain information on a compound named "Adapiprazine." The following technical guide utilizes preclinical data for Aripiprazole , a well-characterized atypical antipsychotic with a similar name, to illustrate the type of in-depth information and analysis required for early-stage drug development professionals. This guide is intended to serve as a template and a comprehensive example of how such data is presented and interpreted.

Introduction to Aripiprazole

Aripiprazole is an atypical antipsychotic medication that exhibits a unique pharmacological profile, distinguishing it from first and second-generation antipsychotics.[1][2] It is characterized as a dopamine (B1211576) D2 receptor partial agonist, a serotonin (B10506) 5-HT1A receptor partial agonist, and a serotonin 5-HT2A receptor antagonist.[3][4][5][6] This "dopamine-serotonin system stabilizer" activity is thought to underlie its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder, while potentially offering a more favorable side-effect profile.[1][6]

In Vitro Pharmacology

Receptor Binding Affinity

The in vitro receptor binding profile of Aripiprazole has been extensively characterized using radioligand binding assays with human cloned receptors. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.[7]

| Receptor | Radioligand | Ki (nM) | Reference |

| Dopamine Receptors | |||

| Dopamine D2 | [3H]Spiperone | 0.34 - 1.1 | [8] |

| Dopamine D3 | [3H]7-OH-DPAT | 0.8 - 4.3 | [7] |

| Dopamine D4 | [125I]Yohimbine | 44 | [7] |

| Serotonin Receptors | |||

| Serotonin 5-HT1A | [3H]8-OH-DPAT | 1.65 - 4.4 | [9] |

| Serotonin 5-HT2A | [3H]Ketanserin | 3.4 - 8.7 | [9] |

| Serotonin 5-HT2B | [3H]LSD | 0.36 | [10] |

| Serotonin 5-HT2C | [3H]Mesulergine | 15 - 428 | [3][10] |

| Serotonin 5-HT7 | [3H]LSD | 15 | [3] |

| Adrenergic Receptors | |||

| Adrenergic α1A | [125I]HEAT | 25.7 | [10] |

| Adrenergic α1B | [125I]HEAT | 34 | [3] |

| Adrenergic α2A | [3H]Clonidine | 74 | [3] |

| Adrenergic α2B | [3H]Clonidine | 102 | [3] |

| Adrenergic α2C | [3H]Clonidine | 38 | [3] |

| Adrenergic β1 | [125I]Pindolol | 141 | [3] |

| Adrenergic β2 | [125I]Pindolol | 163 | [3] |

| Histamine Receptors | |||

| Histamine H1 | [3H]Pyrilamine | 11 - 25.1 | [3][10] |

Table 1: Receptor Binding Affinities (Ki) of Aripiprazole.

Functional Activity

In vitro functional assays have been crucial in elucidating Aripiprazole's unique mechanism of action. These studies have confirmed its partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors.

| Assay Type | Cell Line | Receptor | Functional Activity | Key Findings | Reference |

| cAMP Accumulation Assay | CHO cells | Dopamine D2 | Partial Agonist | Aripiprazole stimulates cAMP accumulation to a lesser extent than the full agonist dopamine. | [11] |

| [35S]GTPγS Binding Assay | CHO cells | Serotonin 5-HT1A | Partial Agonist | Aripiprazole stimulates [35S]GTPγS binding, indicating partial agonism. | |

| Phosphoinositide Hydrolysis Assay | HEK293 cells | Serotonin 5-HT2A | Antagonist | Aripiprazole inhibits serotonin-induced phosphoinositide hydrolysis. |

Table 2: In Vitro Functional Activity of Aripiprazole.

In Vivo Pharmacology

Preclinical in vivo studies in animal models are essential for evaluating the potential therapeutic efficacy and side-effect profile of a drug candidate. Aripiprazole has been tested in various rodent models of psychosis and motor side effects.

| Animal Model | Species | Key Parameters Measured | Aripiprazole Effect | Interpretation | Reference |

| Amphetamine-Induced Hyperlocomotion | Rat | Locomotor activity | Reverses hyperlocomotion | Predictive of antipsychotic efficacy against positive symptoms. | [7] |

| Conditioned Avoidance Response | Rat | Avoidance of an aversive stimulus | Inhibits conditioned avoidance response | A classic model for predicting antipsychotic activity. | [12][13] |

| Prepulse Inhibition (PPI) of Startle | Rat | Sensorimotor gating | Reverses deficits in PPI induced by dopamine agonists. | Models deficits in sensorimotor gating observed in schizophrenia. | [14] |

| Catalepsy Test | Rat | Immobility | Induces catalepsy only at high doses. | A lower propensity to induce extrapyramidal side effects compared to typical antipsychotics. | [13][14] |

Table 3: Summary of Key In Vivo Studies on Aripiprazole.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

-

Incubation: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Aripiprazole).

-

Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic potential of a compound by measuring its ability to disrupt a learned avoidance behavior.

Methodology:

-

Apparatus: A shuttle box with two compartments separated by a door. The floor of each compartment can deliver a mild electric foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

-

Training: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the CS.

-

Drug Administration: The test compound (e.g., Aripiprazole) is administered to the trained rats at various doses.

-

Testing: After a set pre-treatment time, the rats are placed back in the shuttle box, and the CS is presented.

-

Data Collection: The number of successful avoidances (moving to the other compartment during the CS) and escapes (moving after the onset of the US) are recorded.

-

Analysis: A reduction in avoidance responses without a significant impairment in escape responses is indicative of antipsychotic-like activity.

Mechanism of Action: Signaling Pathways

Aripiprazole's unique clinical profile is a direct result of its complex interactions with multiple neurotransmitter systems. Its partial agonism at the D2 receptor is a key feature, allowing it to act as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state.

In addition to its effects on the dopamine system, Aripiprazole's partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors contribute to its overall therapeutic profile, including potential benefits for negative and cognitive symptoms of schizophrenia, as well as a reduced risk of extrapyramidal side effects.

Conclusion

The preclinical data for Aripiprazole provide a robust foundation for understanding its clinical efficacy and safety profile. The in vitro studies meticulously define its receptor binding and functional activity, highlighting its unique partial agonism. The in vivo studies in established animal models further substantiate its antipsychotic potential and favorable side-effect profile. This comprehensive preclinical package serves as an exemplary model for the evaluation of novel psychotropic agents. While no public data currently exists for "this compound," a similar, thorough preclinical evaluation would be imperative for its potential development.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. Aripiprazole: from pharmacological profile to clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 6. Antipsychotic drug—aripiprazole against schizophrenia, its therapeutic and metabolic effects associated with gene polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychiatryonline.org [psychiatryonline.org]

- 9. psychiatryonline.org [psychiatryonline.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Effects of aripiprazole/OPC-14597 on motor activity, pharmacological models of psychosis, and brain activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

Navigating the Preclinical Landscape: A Technical Guide to the Pharmacokinetics and Metabolism of Adapiprazine and Related Compounds in Rodents

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the pharmacokinetics and metabolism of a compound identified as "adapiprazine." Therefore, this guide provides a comprehensive overview of the principles and methodologies for characterizing the pharmacokinetic and metabolic profile of novel piperazine- and pyrazine-containing compounds in rodent models, drawing parallels from structurally related molecules. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in designing and interpreting preclinical studies for compounds of this class.

Introduction to Preclinical Pharmacokinetics and Metabolism in Rodents

The evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is a cornerstone of preclinical drug development. Rodent models, primarily mice and rats, are fundamental in these initial assessments due to their physiological similarities to humans, cost-effectiveness, and well-established experimental protocols.[1] Understanding the pharmacokinetic (PK) and metabolic fate of a new chemical entity, such as a potential therapeutic agent like This compound (B1666601), is critical for predicting its safety and efficacy, and for establishing appropriate dosing regimens for further clinical investigation.

Pharmacokinetic Profiling in Rodents

Pharmacokinetic studies in rodents are designed to quantify the concentration of a drug and its metabolites in biological matrices over time. Key parameters derived from these studies provide insights into the drug's behavior in the body.

Key Pharmacokinetic Parameters

A summary of critical pharmacokinetic parameters is presented in Table 1. These are typically determined following intravenous (IV) and oral (PO) administration to assess bioavailability and clearance mechanisms.

| Parameter | Description | Significance in Drug Development |

| Cmax | Maximum (peak) plasma concentration | Indicates the extent of drug absorption and potential for acute toxicity. |

| Tmax | Time to reach Cmax | Provides information on the rate of drug absorption. |

| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over a finite period. |

| AUC (0-∞) | Area under the plasma concentration-time curve from time 0 to infinity | Represents the total drug exposure after a single dose. |

| t1/2 | Half-life | The time required for the drug concentration to decrease by half, indicating the duration of action and dosing frequency. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time, reflecting the efficiency of drug elimination. |

| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F (%) | Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Example Pharmacokinetic Data of a Pyrazine (B50134) Derivative in Rats

While specific data for this compound is unavailable, Table 2 presents example pharmacokinetic parameters for 2-(allylthio)pyrazine (B1227732), a pyrazine derivative, in rats to illustrate how such data is typically presented.[2]

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (0-∞) (µg·min/mL) | t1/2 (min) | F (%) |

| Intravenous (IV) | 10 | - | - | 222 | 45.3 | - |

| Oral (PO) | 10 | 1.2 | 30 | 43.5 | 55.1 | 19.6 |

| Oral (PO) | 50 | 10.5 | 60 | 625 | 70.2 | 56.7 |

| Oral (PO) | 100 | 28.1 | 60 | 2050 | 85.4 | 93.6 |

Data adapted from a study on 2-(allylthio)pyrazine in rats.[2]

Experimental Protocols for Rodent Pharmacokinetic Studies

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data.

Animal Models

-

Species: Sprague-Dawley rats and C57BL/6 mice are commonly used strains.[3]

-

Health Status: Animals should be healthy and free of specific pathogens.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[4] For excretion studies, metabolic cages are used to collect urine and feces separately.[4]

Drug Administration

The route of administration is a critical variable in pharmacokinetic studies.[5]

-

Oral (PO): Gavage is the most common method for oral administration in rodents to ensure accurate dosing.[6]

-

Intravenous (IV): Typically administered as a bolus injection or infusion via the tail vein in mice or rats.[7] For serial blood sampling, cannulation of a blood vessel such as the jugular vein may be performed.[4]

-

Other Routes: Intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM) routes may also be investigated depending on the intended clinical application.[7]

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.[6] Microsampling techniques are often employed in mice to obtain a full pharmacokinetic profile from a single animal.[4]

-

Matrix: Plasma or serum is separated from whole blood by centrifugation and stored at -80°C until analysis.

-

Tissue Distribution: At the end of the study, various tissues (e.g., brain, liver, kidney) can be harvested to assess drug distribution.

Bioanalytical Method

-

Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug and metabolite concentrations in biological matrices due to its high sensitivity and specificity.[8][9]

-

Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction are common methods to isolate the analyte from the biological matrix.[10]

-

Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability.

Metabolism of Pyrazine and Piperazine (B1678402) Derivatives in Rodents

Understanding the metabolic fate of a drug candidate is essential for identifying potential drug-drug interactions, active or toxic metabolites, and species differences in metabolism.

Major Metabolic Pathways

For pyrazine and piperazine-containing compounds, metabolism is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver and other tissues.[11][12][13][14] Common metabolic transformations include:

-

Oxidation: This is a primary route of metabolism, including N-dealkylation, hydroxylation of alkyl side chains, and aromatic hydroxylation.[15][16] For pyrazine derivatives, oxidation can lead to the formation of corresponding acids.[15]

-

Conjugation: Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

Key Metabolizing Enzymes

-

CYP450 Isoforms: The CYP1A, CYP2B, CYP2C, CYP2D, and CYP3A subfamilies are the most important for drug metabolism.[17] For instance, pyrazine itself has been shown to induce CYP2E1 in rats, while some of its derivatives induce CYP2B and CYP3A enzymes.[12] Aripiprazole, a drug containing a piperazine moiety, is metabolized by CYP2D6 and CYP3A4 in humans, and similar pathways are expected in rodents.

-

In Vitro Models: Rodent liver microsomes or hepatocytes are commonly used in vitro systems to identify the primary metabolic pathways and the specific CYP450 isoforms involved.[16]

Visualizing Workflows and Pathways

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study in rodents.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacokinetics of a chemoprotective agent, 2-(allylthio)pyrazine, after intravenous and oral administration to rats: hepatic and gastric first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A physiologically based pharmacokinetic model for atrazine and its main metabolites in the adult male C57BL/6 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. parazapharma.com [parazapharma.com]

- 5. bioscmed.com [bioscmed.com]

- 6. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 8. Determination of atrazine and its metabolites in mouse urine and plasma by LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pesticide-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scienceopen.com [scienceopen.com]

- 15. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro metabolism of atrazine, terbuthylazine, ametryne, and terbutryne in rats, pigs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytochrome P450 induction in rat hepatocytes assessed by quantitative real-time reverse-transcription polymerase chain reaction and the RNA invasive cleavage assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Adapiprazine: An Obscure Phenothiazine Derivative with Limited Available Data

Introduction

Adapiprazine, identified by the chemical name 2-Chloro-10-(3-(4-adamant-2-ylpiperazinyl)propyl)phenothiazine and CAS number 57942-72-0, is a phenothiazine (B1677639) derivative.[1] Despite its classification as an anesthetic and antidepressant agent in some chemical databases, a comprehensive review of publicly available scientific literature reveals a significant scarcity of information regarding its discovery, development, and mechanism of action. This technical guide aims to present the limited existing data on this compound and, in the absence of specific details, provide a broader context based on the well-established pharmacology of the phenothiazine class of compounds.

Limited Discovery and Development History of this compound

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 57942-72-0 | |

| Molecular Formula | C29H36ClN3S | [1] |

| Molecular Weight | 494.14 g/mol | |

| IUPAC Name | 2-Chloro-10-(3-(4-adamant-2-ylpiperazinyl)propyl)phenothiazine |

Postulated Mechanism of Action: Inferences from the Phenothiazine Class

Given the lack of specific studies on this compound's mechanism of action, we can infer potential pathways based on its structural similarity to other phenothiazine derivatives, which are primarily known for their antipsychotic effects mediated by dopamine (B1211576) receptor antagonism.

Phenothiazines typically exert their effects by blocking D2 dopamine receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for their antipsychotic properties. Additionally, many phenothiazines interact with a variety of other neurotransmitter receptors, including serotonergic, adrenergic, cholinergic, and histaminergic receptors, which contributes to their broad spectrum of therapeutic effects and side effects.

The adamantyl group attached to the piperazine (B1678402) ring of this compound is a bulky, lipophilic moiety that would significantly influence its pharmacological profile, including its receptor binding affinity, selectivity, and pharmacokinetic properties. However, without experimental data, the precise nature of these influences remains speculative.

Hypothesized Signaling Pathway

The following diagram illustrates the generalized signaling pathway for D2 receptor antagonism by phenothiazines, which may be relevant to this compound.

Caption: Hypothesized D2 receptor antagonism by this compound.

Experimental Protocols: A General Framework for Phenothiazine Characterization

While specific experimental protocols for this compound are unavailable, the following outlines standard methodologies used to characterize phenothiazine derivatives.

Table 2: General Experimental Protocols for Phenothiazine Drug Characterization

| Experiment | Methodology | Purpose |

| Receptor Binding Assays | Radioligand binding assays using cell membranes expressing specific dopamine, serotonin, adrenergic, and other receptors. | To determine the binding affinity (Ki) and selectivity of the compound for various neurotransmitter receptors. |

| Functional Assays | Measurement of second messenger levels (e.g., cAMP) in response to receptor activation in the presence and absence of the compound. | To determine if the compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. |

| In Vivo Animal Models | Behavioral models such as amphetamine-induced hyperlocomotion, prepulse inhibition, and the forced swim test. | To assess the antipsychotic, anxiolytic, and antidepressant-like effects of the compound in a living organism. |

| Pharmacokinetic Studies | Administration of the compound to animals followed by measurement of drug concentrations in plasma and brain tissue over time. | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. |

Illustrative Experimental Workflow

The following diagram depicts a typical workflow for the preclinical characterization of a novel psychoactive compound.

Caption: Preclinical drug discovery workflow.

Conclusion

References

Aripiprazole: An In-Depth Technical Guide on its Mechanism of Action and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is an atypical antipsychotic with a unique and complex pharmacological profile that distinguishes it from other agents in its class. It is approved for the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder. This technical guide provides a comprehensive overview of aripiprazole's mechanism of action, focusing on its key therapeutic targets and the downstream signaling pathways it modulates. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular pharmacology.

Core Mechanism of Action

Aripiprazole's therapeutic efficacy is primarily attributed to its activity as a "dopamine-serotonin system stabilizer." This is achieved through a combination of partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1][2] This unique profile allows aripiprazole to modulate dopaminergic and serotonergic neurotransmission, acting as a functional antagonist in states of hyperdopaminergic activity and as a functional agonist in hypodopaminergic conditions.[3]

Quantitative Data Presentation: Binding Affinities of Aripiprazole

The following table summarizes the binding affinities (Ki) of aripiprazole for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Species | Reference |

| Dopamine Receptors | |||

| D2 | 0.34 | Human | [1] |

| D3 | 0.8 | Human | |

| D4 | 44 | Human | |

| Serotonin Receptors | |||

| 5-HT1A | 1.7 | Human | |

| 5-HT2A | 3.4 | Human | [4] |

| 5-HT2B | 0.36 | Human | |

| 5-HT2C | 15 | Human | [4] |

| 5-HT6 | 214 | Human | [4] |

| 5-HT7 | 39 | Human | [4] |

| Adrenergic Receptors | |||

| α1A | 57 | Human | |

| α2A | 250 | Human | |

| β1 | 1800 | Human | |

| β2 | 2300 | Human | |

| Histamine Receptors | |||

| H1 | 61 | Human | |

| Muscarinic Receptors | |||

| M1 | >1000 | Human | |

| M2 | >1000 | Human | |

| M3 | >1000 | Human | |

| M4 | >1000 | Human | |

| M5 | >1000 | Human |

Signaling Pathways and Molecular Interactions

Aripiprazole's interaction with its primary targets initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the general procedure for determining the binding affinity (Ki) of aripiprazole for a target receptor, such as the dopamine D2 receptor.

1. Membrane Preparation:

-

Culture cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Procedure:

-

In a 96-well plate, add the following components in triplicate:

-

A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors).

-

A range of concentrations of unlabeled aripiprazole (or other competing ligand).

-

The prepared cell membranes.

-

-

For determining non-specific binding, a separate set of wells should contain the radioligand, membranes, and a high concentration of a known D2 receptor antagonist (e.g., haloperidol).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the aripiprazole concentration.

-

Determine the IC50 value (the concentration of aripiprazole that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gi/o-Coupled Receptors

This protocol describes a method to assess the functional activity of aripiprazole at Gi/o-coupled receptors like the dopamine D2 and serotonin 5-HT1A receptors.

1. Cell Culture and Plating:

-

Culture cells stably expressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT1A receptors).

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To stimulate adenylyl cyclase and establish a baseline of cAMP production, add forskolin (B1673556) to the cells.

-

Add varying concentrations of aripiprazole (or a reference agonist/antagonist) to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

3. Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).

-

Perform the cAMP measurement following the kit's instructions.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each well based on the standard curve.

-

Plot the cAMP concentration as a function of the logarithm of the aripiprazole concentration.

-

For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values. For antagonists, determine the IC50 (inhibitory concentration to block 50% of the agonist response).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical screening and characterization of an antipsychotic drug candidate like aripiprazole.

Conclusion

Aripiprazole's unique pharmacological profile as a dopamine-serotonin system stabilizer, characterized by its partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors, underpins its therapeutic efficacy and favorable side-effect profile. This in-depth technical guide has provided a detailed overview of its binding affinities, the signaling pathways it modulates, and the experimental methodologies used for its characterization. A thorough understanding of these molecular mechanisms is crucial for the rational design and development of novel antipsychotic agents with improved efficacy and tolerability.

References

- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the potential pharmacological mechanism of aripiprazole against hyperprolactinemia based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Solubilizing Adapiprazine in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapiprazine is an atypical antipsychotic agent with a complex pharmacological profile, believed to exert its effects through modulation of dopaminergic and serotonergic pathways. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, presenting a significant challenge for its use in in vitro assays. This document provides detailed protocols for the solubilization of this compound and its application in relevant cell-based assays, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility

While specific quantitative solubility data for this compound is not widely published, its structural characteristics, similar to other atypical antipsychotics, suggest low aqueous solubility. However, product information indicates that this compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. DMSO is a widely used solvent in cell culture for dissolving hydrophobic compounds due to its high solubilizing power and miscibility with aqueous media.

Table 1: Solubility and Recommended Solvents for this compound

| Compound | Solvent | Solubility | Recommended Stock Concentration | Final Assay Concentration of Solvent |

| This compound | DMSO | Soluble[1] | 10-50 mM | ≤ 0.5% |

| Ethanol | Limited/Unknown | Not Recommended | - | |

| Water | Poorly Soluble | Not Recommended | - |

Experimental Protocols

I. Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated micropipettes

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

-

Sterilization (Optional): If the application requires a sterile stock solution, filter it through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

II. In Vitro Assay: Dopamine (B1211576) D2 Receptor-Mediated cAMP Inhibition Assay

Objective: To determine the functional antagonism of this compound on the dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D2 receptor

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS

-

This compound stock solution (in DMSO)

-

Dopamine (agonist)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the this compound stock solution in serum-free cell culture medium. The final DMSO concentration in the assay should not exceed 0.5%.

-

Antagonist Treatment: Remove the culture medium and add the diluted this compound solutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 15-30 minutes at 37°C.

-

Agonist and Forskolin Stimulation: Add a fixed concentration of dopamine (e.g., EC80) and forskolin (to stimulate cAMP production) to all wells, except for the negative control. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit[2][3].

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.

III. In Vitro Assay: 5-HT2A Receptor-Mediated Calcium Flux Assay

Objective: To assess the antagonistic activity of this compound on the 5-HT2A receptor by measuring its ability to block serotonin-induced intracellular calcium mobilization.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Serotonin (B10506) (agonist)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

96-well black, clear-bottom cell culture plates

-

Fluorescence plate reader with injection capabilities

Protocol:

-

Cell Seeding: Seed the 5-HT2A receptor-expressing cells into a 96-well black, clear-bottom plate and incubate overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

Compound Addition: Wash the cells with HBSS to remove excess dye. Add serial dilutions of this compound in HBSS to the wells. Include a vehicle control. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a solution of serotonin (at a concentration that elicits a maximal or near-maximal response, e.g., EC80) to the wells using the instrument's injector.

-

Data Acquisition: Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

-

Data Analysis: The antagonistic effect of this compound is determined by its ability to reduce the peak fluorescence signal induced by serotonin. Calculate the IC50 value from the concentration-response curve.

Visualizations

References

Application Notes and Protocols: Aripiprazole Dosage in Mouse Models

For Researchers, Scientists, and Drug Development Professionals